N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
This compound features a piperidine core linked to a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety and an N-(2,5-dimethylphenyl)acetamide group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15-3-4-16(2)20(13-15)25-21(29)14-28-11-9-18(10-12-28)23-26-22(27-30-23)17-5-7-19(24)8-6-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHQUVVKXACRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a fluorophenyl substituent. Its molecular formula is with a molecular weight of 406.42 g/mol. The compound's structure is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN6O2 |
| Molecular Weight | 406.42 g/mol |
| LogP | 1.8562 |
| Polar Surface Area | 75.474 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can bind to receptors such as serotonin and dopamine receptors, influencing neurotransmission and potentially affecting mood and behavior.
Antimicrobial Activity
Research indicates that compounds with oxadiazole and piperidine moieties often display significant antimicrobial properties. A study evaluating various derivatives found that similar structures exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
Several studies have investigated the anticancer properties of oxadiazole-containing compounds. For instance, derivatives similar to this compound have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : In a study published in the Brazilian Journal of Pharmaceutical Sciences, compounds containing oxadiazole rings were tested against various bacterial strains. The results demonstrated significant antibacterial activity comparable to standard antibiotics like norfloxacin .
- Anticancer Activity : Another study highlighted the cytotoxic effects of similar compounds against A431 and Jurkat cell lines, showing IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of related compounds:
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Oxadiazole Position : 1,2,4-Oxadiazole at the 5-position (target compound) vs. 3-position (SY269131) may alter receptor binding geometry.
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (target compound) vs. chlorine () may reduce off-target interactions while maintaining affinity .
- Piperidine vs. Pyridine : Piperidine’s saturated ring (target compound) may enhance conformational flexibility compared to pyridine-containing analogs (e.g., PSN632408), improving adaptation to receptor pockets .
Conflicting Evidence :
- While hydroxyacetamides () show antiproliferative activity, their poor stability contrasts with the target compound’s design. This suggests context-dependent optimization: hydrophilic groups for cytotoxicity vs. lipophilic groups for CNS targets .
Q & A
Q. Key Variables Affecting Yield :
| Parameter | Optimal Condition | Impact on Purity/Yield |
|---|---|---|
| Catalyst | Zeolite (Y-H) | Enhances regioselectivity |
| Solvent | Pyridine | Stabilizes intermediates |
| Reaction Time | 5–7 hours | <5h: Incomplete reaction; >7h: Side products |
Advanced Consideration : Substituting zeolite with alternative catalysts (e.g., Lewis acids) may reduce byproducts but requires rigorous TLC/HPLC monitoring .
How is the compound structurally characterized, and what analytical methods resolve ambiguities in crystallographic data?
Basic Research Question
Primary characterization includes:
Q. Advanced Method for Ambiguity Resolution :
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves polymorphic variations (e.g., hydrogen-bonding networks in piperidinyl-acetamide moieties) .
- DFT Calculations : Validate experimental bond lengths/angles (e.g., oxadiazole C–N bond: 1.28 Å vs. DFT-predicted 1.30 Å) .
What in vitro/in vivo models are suitable for evaluating its antiproliferative activity, and how are dose-response curves optimized?
Advanced Research Question
-
In Vitro Models :
-
In Vivo Optimization :
Contradiction Management : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration). Normalize data using internal controls (e.g., doxorubicin) .
How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?
Advanced Research Question
Q. SAR Table :
| Modification Site | Effect on Activity | Rationale |
|---|---|---|
| Oxadiazole → Thiadiazole | IC ↑ 2x | Reduced π-π stacking |
| 2,5-Dimethylphenyl → Pyridyl | Activity lost | Steric hindrance |
Computational Guidance : Molecular docking (AutoDock Vina) identifies hydrophobic pockets favoring fluorophenyl interactions .
How are contradictory data in biological activity resolved, particularly between enzymatic and cellular assays?
Advanced Research Question
Case Example : A study reports high enzymatic inhibition (IC = 1 µM) but low cellular activity (IC = 20 µM).
- Resolution Strategies :
- Membrane Permeability : Measure logP (experimental vs. predicted). If logP > 3, use prodrug strategies .
- Off-Target Binding : Perform kinome-wide profiling (e.g., DiscoverX) to identify competing targets .
- Metabolite Interference : LC-MS/MS to detect active/inactive metabolites in cellular lysates .
Statistical Approach : Apply Bland-Altman analysis to quantify systematic biases between assay types .
What computational methods predict binding modes and pharmacokinetic properties?
Advanced Research Question
-
Binding Mode Prediction :
-
ADMET Prediction :
| Property | Tool/Method | Outcome |
|---|---|---|
| Solubility | SwissADME | LogS = -4.2 (moderate) |
| CYP Inhibition | admetSAR | CYP3A4 inhibitor (high risk) |
| BBB Penetration | BOILED-Egg Model | Low probability |
Validation : Compare in silico predictions with experimental Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
